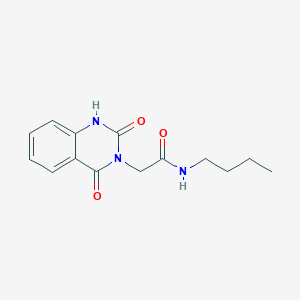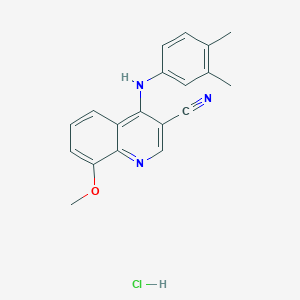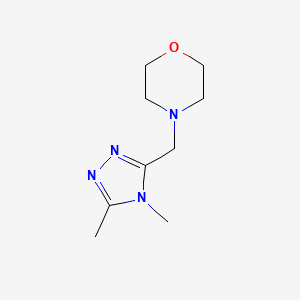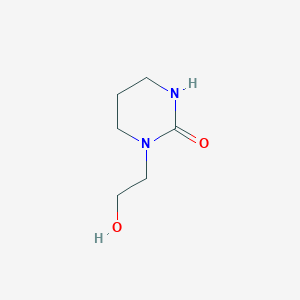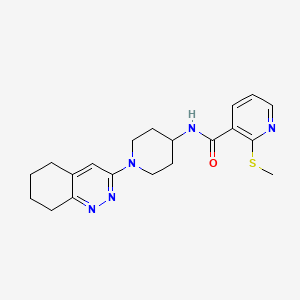
2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its structure comprises multiple functional groups, making it a versatile molecule for a variety of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide typically involves multiple steps:
Formation of Piperidine Derivative: : The starting material, 5,6,7,8-tetrahydrocinnoline, undergoes a condensation reaction with a suitable reagent to form the corresponding piperidine derivative.
Nicotinamide Coupling: : This piperidine derivative then undergoes an amidation reaction with 2-(methylthio)nicotinic acid under coupling conditions using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to yield the final compound.
Industrial Production Methods
The industrial production of this compound would likely require optimization of the synthetic route for scalability. This may involve:
Streamlining the purification steps, possibly using crystallization or chromatography.
Employing continuous flow synthesis techniques to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Reduction reactions could be applied to the cinnoline or piperidine moieties, depending on the desired derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the nicotinamide ring.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA (meta-Chloroperbenzoic acid) are commonly used.
Reduction: : Hydrogenation over a palladium catalyst or using sodium borohydride.
Substitution: : Halogenated reagents like NBS (N-Bromosuccinimide) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Hydrogenated derivatives of the cinnoline and piperidine moieties.
Substitution: : Various substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Drug Design: : As a scaffold for developing new therapeutic agents due to its multiple functional groups.
Catalysis: : Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: : Possible role as an inhibitor for specific enzymes due to its structural complexity.
Medicine
Pharmacological Studies: : Investigation of its effects on various biological pathways.
Industry
Chemical Intermediates: : Use in the production of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide exerts its effects would depend on its interaction with molecular targets such as enzymes or receptors. Its multiple functional groups allow for diverse binding interactions within biological systems. Pathways involved may include inhibition or modulation of enzymatic activities.
Comparación Con Compuestos Similares
Similar compounds might include other nicotinamide derivatives with varied substituents. The unique combination of the methylthio group and the tetrahydrocinnoline structure sets it apart by providing a distinctive pharmacophore.
Similar Compounds
2-(methylthio)nicotinamide
N-(4-piperidinyl)nicotinamide
5,6,7,8-tetrahydrocinnoline derivatives
This compound's uniqueness lies in its combination of structural elements, offering a broad range of chemical and biological activities.
Let me know if there's anything specific you want to dive deeper into!
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-27-20-16(6-4-10-21-20)19(26)22-15-8-11-25(12-9-15)18-13-14-5-2-3-7-17(14)23-24-18/h4,6,10,13,15H,2-3,5,7-9,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZLMVHLZYZDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
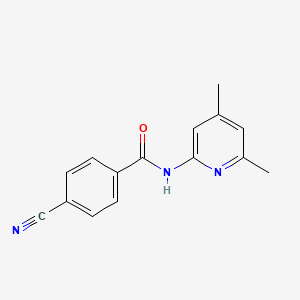
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
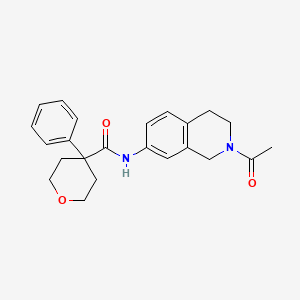
![4-(diethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2785042.png)
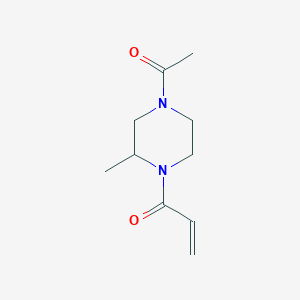
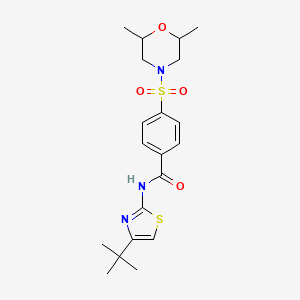
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)
